molecular formula C7H15NO4S B588143 tert-butyl N-methyl-N-methylsulfonylcarbamate CAS No. 894351-83-8

tert-butyl N-methyl-N-methylsulfonylcarbamate

Cat. No.: B588143
CAS No.: 894351-83-8
M. Wt: 209.26
InChI Key: GBCCMPHACGIDKA-UHFFFAOYSA-N
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Description

tert-butyl N-methyl-N-methylsulfonylcarbamate is a chemical compound known for its versatile applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis. It is a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

tert-butyl N-methyl-N-methylsulfonylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as a protecting group in organic synthesis, particularly for amines.

    Biology: It is employed in the synthesis of biologically active molecules and peptides.

    Medicine: It is used in the development of pharmaceuticals and agrochemicals.

    Industry: It serves as an intermediate in the production of various chemicals and materials.

Preparation Methods

The synthesis of tert-butyl N-methyl-N-methylsulfonylcarbamate typically involves the reaction of tert-butyl carbamate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-butyl N-methyl-N-methylsulfonylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions, cesium carbonate as a base, and solvents like 1,4-dioxane . Major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles .

Comparison with Similar Compounds

tert-butyl N-methyl-N-methylsulfonylcarbamate can be compared with other similar compounds such as:

    tert-Butyl carbamate: Used as a protecting group for amines and in the synthesis of N-Boc-protected anilines.

    tert-Butyl-N-methylcarbamate: Another protecting group for amines with similar applications.

    Methyl carbamate: Used in the synthesis of various organic compounds.

The uniqueness of this compound lies in its specific structure, which provides stability and ease of removal under mild conditions, making it highly valuable in organic synthesis .

Properties

IUPAC Name

tert-butyl N-methyl-N-methylsulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c1-7(2,3)12-6(9)8(4)13(5,10)11/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCCMPHACGIDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726832
Record name tert-Butyl (methanesulfonyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894351-83-8
Record name tert-Butyl (methanesulfonyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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